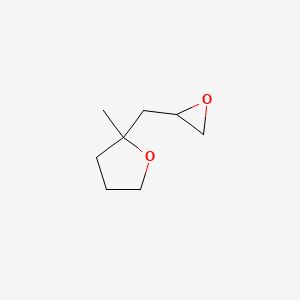

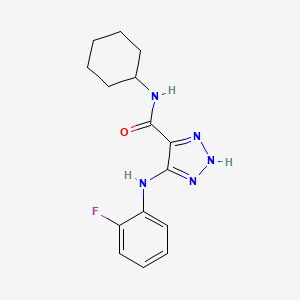

![molecular formula C17H18N2O2S B2690927 N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide CAS No. 86658-78-8](/img/structure/B2690927.png)

N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide

Descripción general

Descripción

N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide is a chemical compound that is used in scientific research for its various biochemical and physiological effects. It is a sulfonamide derivative and has been found to have potential therapeutic applications in the treatment of various diseases.

Aplicaciones Científicas De Investigación

Summary of the Application

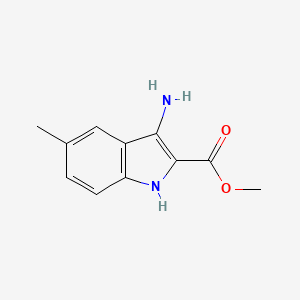

The compound “N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” was synthesized by combining tryptamine and naproxen . Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, inflammatory diseases such as rheumatoid arthritis, and fever . Tryptamine is a biogenic amine, naturally occurring in plants, animals, and microorganisms .

Methods of Application or Experimental Procedures

The title compound was obtained in high yield in the reaction between tryptamine and naproxen . The newly synthesized naproxen derivative was fully analyzed and characterized via 1 H, 13 C-NMR, UV, IR, and mass spectral data .

Summary of Results or Outcomes

The synthesis of this compound is of great interest due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen . It is hoped that the hybrid molecule will combine these properties .

Application 2: Synthesis of Amides

Summary of the Application

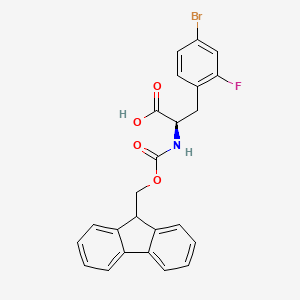

The compound “N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide” was prepared by reaction between tryptamine and ibuprofen . This compound is an example of an amide, a class of compounds with wide importance in the pharmaceutical industry .

Methods of Application or Experimental Procedures

A convenient method for the preparation of amides is through N, N ′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids . DCC is a dehydrating agent commonly used for the preparation of esters, amides, and anhydrides .

Summary of Results or Outcomes

The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) ( 1 H-NMR and 13 C-NMR), UV, IR, and mass spectral data .

Application 3: Antiviral Properties

Summary of the Application

The compound “N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” was synthesized by combining tryptamine and naproxen . Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, inflammatory diseases such as rheumatoid arthritis, and fever . Tryptamine is a biogenic amine, naturally occurring in plants, animals, and microorganisms . This compound is of great interest due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen .

Methods of Application or Experimental Procedures

The title compound was obtained in high yield in the reaction between tryptamine and naproxen . The newly synthesized naproxen derivative was fully analyzed and characterized via 1 H, 13 C-NMR, UV, IR, and mass spectral data .

Summary of Results or Outcomes

The synthesis of this compound is of great interest due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen . It is hoped that the hybrid molecule will combine these properties .

Application 4: AlphaFold 3 AI Model

Summary of the Application

Methods of Application or Experimental Procedures

Summary of Results or Outcomes

Application 5: SARS-CoV-2 Treatment

Summary of the Application

The compound “N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” was synthesized by combining tryptamine and naproxen . This compound is of great interest due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen . Ongoing trials suggest that naproxen could combine broad-spectrum antiviral activity with its well-known anti-inflammatory action that could help to reduce severe respiratory mortality associated with COVID-19 .

Methods of Application or Experimental Procedures

The title compound was obtained in high yield in the reaction between tryptamine and naproxen . The newly synthesized naproxen derivative was fully analyzed and characterized via 1 H, 13 C-NMR, UV, IR, and mass spectral data .

Summary of Results or Outcomes

The synthesis of this compound is of great interest due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen . It is hoped that the hybrid molecule will combine these properties .

Application 6: AlphaFold 3 AI Model

Summary of the Application

Methods of Application or Experimental Procedures

Summary of Results or Outcomes

Safety And Hazards

Indole is generally considered to be safe and is found in a variety of foods and essential oils. However, it can be harmful if ingested in large amounts23. It is recommended to avoid breathing in indole vapors and to avoid contact with the skin and eyes23.

Direcciones Futuras

The indole structure is a key component of many natural products and pharmaceuticals. Researchers are actively studying the chemistry of indole and its derivatives in order to develop new drugs and materials1. Future research will likely focus on developing more efficient methods for the synthesis of indole derivatives, as well as exploring their potential applications in medicine and other fields1.

Please note that this information is general and may not apply specifically to “N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide”. For more detailed information, please refer to specific resources or consult with a chemistry professional.

Propiedades

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-13-6-8-15(9-7-13)22(20,21)19-11-10-14-12-18-17-5-3-2-4-16(14)17/h2-9,12,18-19H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPIUVBLEDIDJQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101322412 | |

| Record name | N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665975 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide | |

CAS RN |

86658-78-8 | |

| Record name | N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-(3-INDOLYL)ETHYL)-P-TOLUENESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

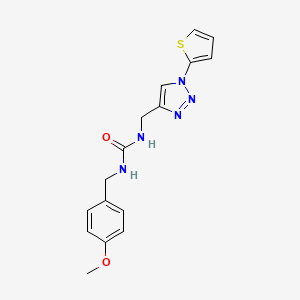

![4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2690845.png)

![(S)-1-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B2690848.png)

![[1-(propan-2-yl)-1H-imidazol-4-yl]methanamine](/img/structure/B2690849.png)

![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/no-structure.png)

![N-(2-chloroethyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2690856.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2690858.png)

![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzohydrazide](/img/structure/B2690862.png)

![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2690864.png)